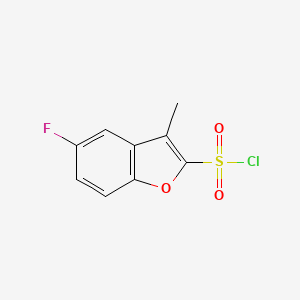

5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride

説明

Structural Classification within Benzofuran Derivatives

The structural classification of this compound within the broader category of benzofuran derivatives reveals its position as a highly functionalized member of this important chemical family. Benzofuran derivatives constitute a diverse class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their widespread occurrence in natural products and their demonstrated biological activities. The fundamental benzofuran structure consists of a benzene ring fused to a furan ring, creating a bicyclic aromatic system that serves as a versatile scaffold for chemical modifications.

Within the classification system for substituted benzofurans, the target compound represents a multiply substituted derivative with specific substitution patterns that influence its chemical behavior. The substitution pattern includes three distinct modifications to the parent benzofuran structure: fluorine substitution at the 5-position, methyl substitution at the 3-position, and sulfonyl chloride functionalization at the 2-position. This particular substitution pattern places the compound within a specialized subclass of benzofuran derivatives that combine halogen substitution with organosulfur functionality.

Comparative analysis with other benzofuran derivatives reveals the unique structural features of this compound. Unlike simpler benzofuran derivatives that may contain only single functional groups, this compound represents a more complex structural type that incorporates multiple reactive centers. The presence of both electron-withdrawing groups (fluorine and sulfonyl chloride) and an electron-donating group (methyl) creates a complex electronic environment that influences the compound's reactivity patterns. Research on related benzofuran derivatives has demonstrated that such structural modifications can significantly enhance biological activity and provide improved pharmacological properties.

The following table summarizes the structural characteristics of this compound in comparison to other notable benzofuran derivatives:

| Compound | Position 2 | Position 3 | Position 5 | Molecular Weight | Primary Application |

|---|---|---|---|---|---|

| This compound | Sulfonyl chloride | Methyl | Fluoro | 248.66 | Synthetic intermediate |

| 3-Methyl-1-benzofuran-2-sulfonyl chloride | Sulfonyl chloride | Methyl | Hydrogen | 230.67 | Synthetic intermediate |

| 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Carboxylic acid | Methyl | Fluoro | 194.16 | Anti-inflammatory research |

| Benzofuran | Hydrogen | Hydrogen | Hydrogen | 118.13 | Parent compound |

The structural complexity of this compound places it among the more sophisticated members of the benzofuran family, reflecting advances in synthetic methodology that allow for precise control over substitution patterns and functional group incorporation.

Historical Context of Sulfonyl Chloride Chemistry

The historical development of sulfonyl chloride chemistry provides essential context for understanding the significance of compounds like this compound within the broader framework of organosulfur research. Sulfonyl chlorides represent one of the most important classes of organosulfur compounds, with their chemical utility having been recognized since the late nineteenth century. The general formula for sulfonyl chlorides, RSO2Cl, encompasses a wide range of compounds where the R group can be aliphatic, aromatic, or heterocyclic in nature.

The fundamental chemistry of sulfonyl chlorides centers on their exceptional reactivity as electrophilic reagents, a property that stems from the electron-deficient nature of the sulfur center bonded to electron-withdrawing groups. Historical investigations into sulfonyl chloride reactivity revealed their capacity to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and other heteroatom-containing compounds. This reactivity pattern established sulfonyl chlorides as crucial intermediates in the synthesis of sulfonamides, which would later prove to be of enormous importance in pharmaceutical chemistry.

The development of synthetic methodologies for preparing sulfonyl chlorides has evolved significantly over the decades. Early synthetic approaches focused on the reaction of sulfonic acids with chlorinating agents such as phosphorus pentachloride or thionyl chloride. More sophisticated methods emerged as researchers sought to prepare complex sulfonyl chlorides with specific substitution patterns. The synthesis of aromatic sulfonyl chlorides typically involves the reaction of aromatic compounds with chlorosulfonic acid, a method that remains widely used in contemporary synthetic chemistry.

The historical significance of sulfonyl chlorides expanded dramatically with the discovery of sulfonamide antibiotics in the 1930s. This breakthrough established the importance of organosulfur compounds in medicinal chemistry and stimulated extensive research into new sulfonyl chloride derivatives. The recognition that structural modifications to sulfonyl chlorides could lead to compounds with enhanced biological activity drove the development of increasingly sophisticated synthetic targets, including heterocyclic sulfonyl chlorides like the benzofuran derivative under consideration.

Contemporary developments in sulfonyl chloride chemistry have been driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. The incorporation of fluorine substituents into sulfonyl chloride structures represents a relatively recent development that reflects the growing importance of fluorine chemistry in pharmaceutical research. Fluorinated sulfonyl chlorides often exhibit enhanced reactivity and can serve as precursors to bioactive compounds with improved pharmacological properties.

Significance in Organosulfur Compound Research

The significance of this compound within the broader context of organosulfur compound research stems from its unique structural features and potential applications in synthetic and medicinal chemistry. Organosulfur compounds represent one of the most important classes of organic molecules in pharmaceutical research, with sulfur-containing functional groups appearing in numerous clinically approved drugs. The versatility of sulfur chemistry allows for the creation of diverse molecular architectures that can interact with biological targets in specific and predictable ways.

Research into organosulfur compounds has revealed their exceptional utility as synthetic intermediates, particularly in the formation of carbon-sulfur and sulfur-heteroatom bonds. The sulfonyl chloride functionality present in the target compound represents one of the most reactive organosulfur functional groups, capable of participating in a wide range of chemical transformations. The electrophilic nature of the sulfonyl chloride group makes it an excellent partner for nucleophilic reagents, enabling the synthesis of complex molecular structures through reliable and predictable reaction pathways.

The incorporation of benzofuran and fluorine substituents into the sulfonyl chloride framework creates opportunities for enhanced biological activity and improved pharmacological properties. Research on benzofuran derivatives has demonstrated their potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The presence of fluorine substitution can further enhance these properties by improving metabolic stability, increasing binding affinity to biological targets, and modifying pharmacokinetic parameters.

Current research trends in organosulfur chemistry emphasize the development of novel synthetic methodologies for creating structurally complex sulfonyl derivatives. The target compound represents an example of contemporary synthetic targets that combine multiple functional groups within a single molecular framework. Such compounds serve as valuable building blocks for the construction of larger molecular architectures and can provide access to previously inaccessible chemical space.

The following table summarizes key research applications and properties of organosulfur compounds related to this compound:

| Research Area | Relevance | Key Properties | Potential Applications |

|---|---|---|---|

| Synthetic Chemistry | High | Electrophilic reactivity | Building block synthesis |

| Medicinal Chemistry | High | Bioactive scaffold | Drug development |

| Fluorine Chemistry | Moderate | Enhanced stability | Pharmaceutical optimization |

| Heterocyclic Chemistry | High | Benzofuran core | Natural product synthesis |

| Materials Science | Moderate | Functional group diversity | Polymer modification |

The continued investigation of compounds like this compound reflects the ongoing importance of organosulfur chemistry in addressing contemporary challenges in synthetic and medicinal chemistry. The compound's structural complexity and functional group diversity position it as a valuable research tool for exploring new chemical transformations and developing novel therapeutic agents.

特性

IUPAC Name |

5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3S/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEKIJFFMQNQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride (CAS No.: 1369140-00-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran ring system with a sulfonyl chloride functional group, which is known to enhance reactivity towards nucleophiles. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives. These reactions are crucial for its potential as an anticancer and antimicrobial agent.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could affect pathways related to apoptosis and cell cycle regulation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Antimicrobial | Activity against various bacterial strains | |

| Enzyme Inhibition | Potential KAT6A inhibitor |

Case Study 1: Anticancer Activity

In a study investigating the compound's anticancer properties, it was found to exhibit significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of the Bcl-2 family proteins, which are critical regulators of cell death pathways. The IC50 values reported for these effects ranged from 50 to 200 nM, indicating potent activity in vitro .

Case Study 2: Antimicrobial Effects

Research on the antimicrobial properties revealed that derivatives of this benzofuran compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzofuran ring significantly affect biological activity. For instance:

- Fluorine Substitution : The presence of fluorine at the 5-position enhances lipophilicity and may improve cell membrane penetration.

- Sulfonyl Chloride Group : This functional group is crucial for reactivity and interaction with biological targets.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares key structural and physicochemical properties of 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride with related compounds:

Key Observations:

Halogen Effects: The fluoro substituent (in the target compound) introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride group compared to the chloro analog .

Sulfonyl vs. Sulfinyl Groups :

- The sulfonyl chloride group (–SO₂Cl) is highly reactive, enabling facile nucleophilic substitution (e.g., in drug derivatization). In contrast, the sulfinyl (–SO–) group in the 5-chloro derivative is less reactive, favoring stability over reactivity .

Steric Modulation :

Crystallographic and Intermolecular Interactions

- π⋯π Stacking : The target compound exhibits centroid–centroid distances of 3.661–3.771 Å, comparable to related benzofurans. These interactions are critical for crystal packing and stability .

- Hydrogen Bonding : C–H⋯O interactions in the target compound contrast with the sulfinyl analog, where weaker C–H⋯S bonds may dominate .

Pharmacological Relevance

The sulfonyl chloride group’s reactivity suggests utility as a synthetic intermediate for bioactive molecules, whereas sulfinyl derivatives may serve as stable pharmacophores.

準備方法

Sulfonylation Using Chlorosulfonic Acid

- Procedure : 3-Methyl-1-benzofuran is reacted with chlorosulfonic acid, which acts both as a sulfonating agent and a chlorinating agent, to introduce the sulfonyl chloride group at the 2-position of the benzofuran ring.

- Conditions : The reaction is typically performed under controlled temperature conditions to minimize side reactions and decomposition. Elevated temperatures facilitate the sulfonylation.

- Outcome : This method yields the sulfonyl chloride derivative with good specificity for the 2-position on the benzofuran ring.

- Industrial Relevance : Continuous flow reactors are sometimes employed for large-scale production, allowing precise control of temperature, pressure, and reagent concentrations to optimize yield and purity.

Halogen-Magnesium Exchange Followed by Sulfonylation

This method is inspired by the synthesis of benzofuran-5-sulfonyl chloride derivatives and can be adapted for the fluoro-substituted analog:

- Step 1 : Halogen-metal exchange is performed by treating 5-fluoro-3-methylbenzofuran derivatives with magnesium in the presence of halogenated alkanes (e.g., isopropyl iodide) in tetrahydrofuran (THF) solvent.

- Step 2 : The resulting organomagnesium intermediate is then reacted with sulfuryl chloride at low temperatures (-40 to -30 °C) to introduce the sulfonyl chloride group.

- Workup : The reaction mixture is filtered to remove insoluble solids, concentrated, and purified by flash chromatography.

- Yields : Analogous syntheses of benzofuran-5-sulfonyl chlorides using this method report yields around 15%, indicating this method may require optimization for higher efficiency.

Radical Bromination Followed by Sulfonylation (Precursor Modification)

- Precursor Synthesis : 3-Methyl-2,3-dihydrobenzofuran derivatives can be synthesized and subsequently brominated using N-bromosuccinimide (NBS) in benzene at 80 °C in the presence of AIBN as a radical initiator.

- Sulfonylation : The brominated intermediate then undergoes sulfonylation to yield the sulfonyl chloride derivative.

- Yield : This approach has achieved yields up to 80% for related benzofuran sulfonyl chlorides, indicating a potentially efficient route when adapted to the fluoro-substituted target compound.

Comparative Data Table of Preparation Methods

Mechanistic and Research Insights

- The sulfonylation step typically proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the activated 2-position of the benzofuran ring.

- Radical processes have been explored in related benzofuran syntheses, such as the TCT-mediated synthesis of benzofuran-3(2H)-ones via radical pathways, demonstrating the utility of radical chemistry in benzofuran functionalization.

- Control of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and minimize byproducts.

- Functional group compatibility has been demonstrated in related benzofuran syntheses, suggesting that the methyl and fluoro substituents can be tolerated under sulfonylation conditions.

Summary and Recommendations

- The most straightforward and industrially relevant method for preparing this compound is the direct sulfonylation of 3-methyl-1-benzofuran derivatives using chlorosulfonic acid under controlled temperature conditions.

- For laboratory-scale synthesis , the halogen-magnesium exchange followed by sulfonylation offers a viable route but may require optimization to improve yield.

- The radical bromination approach offers high yields for related benzofuran sulfonyl chlorides and could be adapted for the fluoro-substituted analog, especially when precursor modification is feasible.

- Continuous flow techniques and precise reaction control are recommended for scaling up production to ensure consistency and purity.

Q & A

Q. What statistical approaches validate reproducibility in synthetic yields or bioactivity data?

- Methodological Answer : Use ANOVA for multi-batch yield comparisons (e.g., 3–5 independent syntheses) and Grubbs’ test to identify outliers. For bioactivity, calculate standard error (SEM) and 95% confidence intervals. Reporting p-values <0.05 ensures significance .

Data Analysis & Contradiction Handling

Q. How to address discrepancies between theoretical and experimental dihedral angles?

- Methodological Answer : Compare DFT-optimized geometries with SXRD results. For example, if computational dihedral angles (e.g., 85° predicted) differ from experimental (80.96° in ), check for crystal packing effects (e.g., π⋯π interactions distorting planarity). Use Mercury 4.0 to quantify packing forces .

Q. What steps resolve ambiguous NOE correlations in NMR spectra?

- Methodological Answer : Perform 2D NMR (NOESY/ROESY) to confirm spatial proximity of protons. For overlapping signals, use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to enhance resolution. Cross-validate with HSQC/HMBC for connectivity .

Software & Tools

Q. Which software is recommended for modeling non-covalent interactions (e.g., π⋯π stacking)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。